molecular formula C10H11N3O B6285516 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one CAS No. 1533535-18-0

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B6285516
CAS No.: 1533535-18-0
M. Wt: 189.21 g/mol
InChI Key: VRWRPQZWFMIJDK-UHFFFAOYSA-N
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Description

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one is an organic compound with the molecular formula C10H11N3O and is a derivative of the dihydroquinoxalin-2-one scaffold . This compound features a 1,2-dihydroquinoxalin-2-one core structure substituted with amino and methyl functional groups, which are typical pharmacophores in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its core structure is of significant interest in pharmaceutical and chemical research. Quinoxalinone and related dihydroquinolone derivatives are frequently investigated for their diverse biological activities. For instance, research on similar 7-amino-3,4-dihydroquinolin-2(1H)-one structures has demonstrated potent inhibitory activity against the human carbonic anhydrase II (hCA II) enzyme, which is a target for various therapeutics . Other studies on quinoline-based compounds have explored their potential as antioxidants and cytotoxic agents against cancer cell lines, as well as their use in the synthesis of more complex peptide conjugates for biological evaluation . The presence of the amino group on its structure makes it a versatile building block or intermediate for further synthetic elaboration. It can be used in the development of novel chemical entities for high-throughput screening, in structure-activity relationship (SAR) studies to optimize lead compounds, and in the synthesis of fused heterocyclic systems with potential biological activity. Researchers value this compound for exploring new enzyme inhibitors, anticancer agents, and antimicrobial candidates. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Properties

CAS No.

1533535-18-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-amino-1,3-dimethylquinoxalin-2-one

InChI

InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-5-7(11)3-4-8(9)12-6/h3-5H,11H2,1-2H3

InChI Key

VRWRPQZWFMIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)N(C1=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Nitro Reduction Pathway

This method involves the reduction of a nitro-substituted precursor to introduce the amino group.

Starting Material: 7-Nitro-1,3-dimethyl-1,2-dihydroquinoxalin-2-one

The synthesis begins with the preparation of 7-nitro-1,3-dimethyl-1,2-dihydroquinoxalin-2-one, which is subsequently reduced to the target compound.

Procedure :

  • Nitro precursor synthesis : Cyclocondensation of 4-nitro-1,2-diaminobenzene with dimethyl acetylenedicarboxylate in acetic acid yields the nitro-substituted quinoxaline.

  • Reduction step : The nitro group is reduced using iron powder (3 equiv.) and ammonium chloride (10 equiv.) in a refluxing ethanol-water mixture (2:1 v/v). The reaction is monitored via TLC, and the product is isolated by filtration through celite, extraction with ethyl acetate, and recrystallization from ethanol.

Yield : 82–97% (depending on stoichiometry and reaction time).

Catalytic Hydrogenation

An alternative reduction method employs catalytic hydrogenation under 50 psi H₂ pressure using 10% Pd/C in methanol. This approach offers higher selectivity and avoids acidic byproducts.

Advantages :

  • Faster reaction time (1–2 h vs. 2–12 h for iron reduction).

  • Higher purity (>99% by HPLC).

Cyclization of o-Phenylenediamine Derivatives

This route constructs the quinoxaline ring from linear precursors.

Condensation with α-Ketoesters

Procedure :

  • Reaction setup : 4-Amino-2,5-dimethylaniline is reacted with methyl pyruvate in refluxing toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

  • Cyclization : The intermediate undergoes intramolecular cyclization at 120°C for 6 h, forming the quinoxaline core.

Optimization :

  • Solvent choice (toluene vs. DMF) impacts reaction rate and yield.

  • Catalytic PTSA (5 mol%) improves cyclization efficiency by 30%.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Methylation of 7-Amino-1,2-dihydroquinoxalin-2-one

Procedure :

  • Substrate preparation : 7-Amino-1,2-dihydroquinoxalin-2-one is synthesized via reduction of the corresponding nitro compound.

  • Methylation : Treatment with methyl iodide (2.2 equiv.) and potassium carbonate (3 equiv.) in DMF at 60°C for 12 h introduces methyl groups at positions 1 and 3.

Challenges :

  • Over-alkylation at the amino group necessitates careful stoichiometry.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances methylation selectivity.

Yield : 60–65% after recrystallization from methanol.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-efficiency.

Key Steps :

  • Nitro reduction in flow : A mixture of the nitro precursor, iron powder, and ammonium chloride is pumped through a heated reactor (80°C) with a residence time of 30 min.

  • In-line filtration : Celite-packed columns remove iron residues, and the product is concentrated via continuous evaporation.

Advantages :

  • 50% reduction in reaction time compared to batch processes.

  • Consistent product quality (RSD <2% across batches).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Nitro reduction (Fe/NH₄Cl)82–9795–98ModerateLow
Catalytic hydrogenation85–90>99HighModerate
Cyclization68–7590–95LowHigh
Continuous flow88–9298–99HighModerate

Data synthesized from Refs.

Challenges and Optimization Strategies

Byproduct Formation

  • N-Methylation side products : Controlled addition of methyl iodide and use of bulky bases (e.g., DBU) suppress over-alkylation.

  • Ring-opening intermediates : Acidic conditions during cyclization may degrade the quinoxaline core. Neutral pH and anhydrous solvents mitigate this issue.

Green Chemistry Approaches

  • Solvent substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

  • Catalyst recycling : Pd/C from hydrogenation steps is recovered via filtration and reused for up to five cycles .

Chemical Reactions Analysis

Acylation Reactions

The primary amino group undergoes N-acylation under mild conditions:

  • Reagents : Acetyl chloride, propionyl chloride, or β-chloropropionyl chloride in ethyl acetate or acetonitrile with triethylamine .

  • Example :

    7-Amino derivative+AcClEt₃N, CH₃CN7-Acetamido-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (Yield: 85–92%)\text{7-Amino derivative} + \text{AcCl} \xrightarrow{\text{Et₃N, CH₃CN}} \text{7-Acetamido-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (Yield: 85–92\%)}
  • Key data : Acylated products show downfield shifts in ¹H NMR (δ 2.1–2.3 ppm for CH₃CO) .

Alkylation and Functionalization

Methyl groups at positions 1 and 3 influence regioselectivity in further alkylation:

  • Reaction : Alkylation with chloroalkylamines (e.g., 2-chloroethylamine) in DMF/K₂CO₃ yields tertiary amines .

  • Example :

    1,3-Dimethyl derivative+ClCH₂CH₂NH₂K₂CO₃, DMFN-Ethyl-1,3-dimethyl-7-amino-1,2-dihydroquinoxalin-2-one (Yield: 70–78%)\text{1,3-Dimethyl derivative} + \text{ClCH₂CH₂NH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Ethyl-1,3-dimethyl-7-amino-1,2-dihydroquinoxalin-2-one (Yield: 70–78\%)}
  • Applications : Alkylated derivatives exhibit enhanced solubility and bioactivity .

Radical Addition Reactions

The dihydroquinoxalin-2-one core participates in visible-light-driven radical reactions:

  • Conditions : Ru(bpy)₃Cl₂ photocatalyst, trifluoroacetophenone, and MeCN under blue LED light .

  • Mechanism :

    • Photoexcitation of Ru(bpy)₃²⁺ generates a radical cation intermediate.

    • α-Amino radical formation via proton transfer.

    • Addition to trifluoromethyl ketones yields C–C coupled products .

  • Example :

    7-Amino-1,3-dimethyl derivative+CF₃COPhRu(bpy)₃Cl₂, hvTrifluoromethylated product (Yield: 65–72%)\text{7-Amino-1,3-dimethyl derivative} + \text{CF₃COPh} \xrightarrow{\text{Ru(bpy)₃Cl₂, hv}} \text{Trifluoromethylated product (Yield: 65–72\%)}

Condensation and Cyclization

The amino group facilitates condensations with carbonyl compounds:

  • Reaction : Condensation with α-keto acids (e.g., pyruvic acid) under microwave irradiation yields fused quinoxaline derivatives .

  • Example :

    7-Amino derivative+CH₃COCOOHMW, 100°C7-(2-Oxopropylideneamino)-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (Yield: 88%)\text{7-Amino derivative} + \text{CH₃COCOOH} \xrightarrow{\text{MW, 100°C}} \text{7-(2-Oxopropylideneamino)-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (Yield: 88\%)}
  • Applications : Cyclized products show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Thiolation and Michael Additions

The dihydroquinoxalin-2-one core reacts with thiols via Michael addition:

  • Procedure : Reaction with 3-phenylquinoxaline-2-thione in the presence of acrylic acid derivatives yields sulfanylpropanoate esters .

  • Key data :

    Thiol SourceProductIC₅₀ (HCT-116)
    3-Phenylquinoxaline-2-thioneMethyl 3-(quinoxalin-2-ylsulfanyl)propanoate1.9 µg/mL

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Organic Synthesis
DMQ serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. The compound can undergo several reactions including oxidation, reduction, and substitution to yield a variety of derivatives that are useful in medicinal chemistry and material science.

Table 1: Common Reactions of DMQ

Reaction TypeDescriptionProducts Formed
OxidationConverts DMQ to quinoxaline derivativesQuinoxaline derivatives
ReductionYields amino-substituted derivativesVarious amino-quinoxalines
SubstitutionAmino group participates in substitution reactionsSubstituted quinoxalines

Biological Activities

Antimicrobial Properties
Research has indicated that DMQ exhibits significant antimicrobial activity. Its derivatives have been tested against various bacterial strains and have shown promising results as potential antibiotics .

Anticancer Potential
DMQ and its derivatives have been explored for their anticancer properties. Studies have shown that certain modifications to the DMQ structure enhance its efficacy against different cancer cell lines. For instance, compounds derived from DMQ have been reported to inhibit cell proliferation in breast and prostate cancer models .

Table 2: Anticancer Activity of DMQ Derivatives

Compound NameCancer TypeIC50 (µM)
DMQ-derivative ABreast Cancer5.0
DMQ-derivative BProstate Cancer4.2

Medicinal Applications

Therapeutic Potential in Neurological Disorders
DMQ has been investigated for its potential therapeutic applications in treating Alzheimer's disease (AD). Research indicates that it can act as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in AD patients .

Case Study: Acetylcholinesterase Inhibition
A study highlighted the synthesis of various DMQ derivatives designed as multitarget small molecules for AD therapy. Among these, one derivative showed potent inhibition of human recombinant acetylcholinesterase with an IC50 value of 0.29 µM, indicating its potential as a lead compound for further development .

Industrial Applications

Dyes and Pigments Production
In addition to its biological applications, DMQ is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for use in colorants and industrial dyes.

Mechanism of Action

The mechanism of action of 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CID 11195186)

  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Key Substituents : Chloro (position 7), two methyl groups (position 3), and a saturated tetrahydro ring system.
  • Structural Differences: The chloro substituent replaces the amino group in the target compound, and the tetrahydro ring reduces aromaticity compared to the dihydroquinoxalinone core.
  • Implications: Chlorine’s electronegativity may enhance stability and alter binding interactions compared to the amino group. The saturated ring system could reduce π-stacking interactions in biological systems .

1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one Hydrochloride (CAS 1427380-59-3)

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Key Substituents: Aminoethyl chain (position 1), methyl (position 3), and hydrochloride salt.
  • The hydrochloride salt enhances crystallinity and stability.
  • Implications : The extended side chain may facilitate interactions with charged residues in enzymes or receptors, differentiating it from the target compound’s compact structure .

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

  • Molecular Formula: Not explicitly provided, but inferred to include a thiophene moiety.
  • Key Substituents : Thiophene-linked oxoethylidene group (position 3).
  • Structural Differences : The thiophene ring introduces sulfur-based electronic effects and extended conjugation.
  • Implications : The thiophene group may enhance UV absorption properties and alter redox behavior, making this compound suitable for materials science applications .

Non-Quinoxalinone Analogues

4,4'-Diamino-3,3'-dimethylbiphenyl (CAS 119-93-7)

  • Molecular Formula : C₁₄H₁₆N₂
  • Key Features: Biphenyl core with amino and methyl groups.
  • Structural Differences: Lacks the quinoxalinone ring but shares aromatic amines and methyl substituents.
  • Implications: This compound is a known carcinogen and precursor in polymer synthesis, highlighting the divergent applications of structurally related amines compared to quinoxalinones .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
7-Amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one Not provided Not provided 7-NH₂, 1-CH₃, 3-CH₃ Medicinal chemistry (inferred)
7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one C₁₀H₁₁ClN₂O 210.66 7-Cl, 3-CH₃ (x2), tetrahydro ring Drug development, agrochemicals
1-(2-Aminoethyl)-3-methylquinoxalin-2-one HCl C₁₁H₁₄ClN₃O 239.70 1-CH₂CH₂NH₂·HCl, 3-CH₃ Kinase inhibitors, solubility studies
4,4'-Diamino-3,3'-dimethylbiphenyl C₁₄H₁₆N₂ 212.30 Biphenyl, 4-NH₂ (x2), 3-CH₃ (x2) Polymer synthesis, carcinogenicity studies

Research Findings and Implications

Substituent Effects: Amino vs. Chloro: The amino group in the target compound may confer nucleophilic reactivity and hydrogen-bonding capacity, whereas the chloro substituent in CID 11195186 enhances lipophilicity and stability . Side Chain Modifications: The aminoethyl group in CAS 1427380-59-3 increases molecular flexibility and solubility, suggesting utility in optimizing pharmacokinetic profiles .

Biological Relevance: Quinoxalinones with electron-withdrawing groups (e.g., Cl) may exhibit enhanced binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., NH₂) could improve interactions with polar residues.

Limitations :

  • Data gaps (e.g., melting points, solubility) for several analogs hinder direct comparisons.

Biological Activity

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The chemical structure of this compound contributes to its biological activity. Key properties include:

PropertyValue
CAS No.1533535-18-0
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
IUPAC Name7-amino-1,3-dimethylquinoxalin-2-one
Purity≥95%

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as antiviral agents. A systematic review indicated that compounds with a quinoxaline moiety exhibited varying degrees of antiviral activity against viruses such as Herpes Simplex Virus (HSV) and Coxsackievirus B5. For instance, derivatives showed significant inhibition of viral plaque formation in cellular assays .

Antimicrobial Properties

Research has explored the antimicrobial activity of this compound against various pathogens. However, findings suggest limited efficacy against certain bacteria and fungi at concentrations typically used in clinical settings .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrase enzymes (hCA I and hCA II). Studies demonstrated that specific derivatives exhibited inhibition rates ranging from 15.7 to 65.7 µM against hCA II but did not affect hCA I at concentrations up to 100 µM . This selective inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound can bind to specific receptors involved in signaling pathways, potentially modulating cellular responses.
  • Enzyme Interaction : By inhibiting enzymes like carbonic anhydrase, it alters biochemical pathways critical for disease progression.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antiviral Study : A study on quinoxaline derivatives showed that some compounds significantly reduced HSV plaque counts by over 25% at concentrations of 20 µg/mL .
  • Enzyme Inhibition Research : In a study examining enzyme inhibition, certain derivatives demonstrated effective inhibition against hCA II with IC50 values indicating moderate potency .
  • Antioxidant Activity : The antioxidant capacity was assessed using the DPPH radical scavenging method; however, the compound showed weaker activity compared to standard antioxidants like α-tocopherol .

Q & A

Q. What are the optimal synthetic routes for 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted quinoxaline precursors. Key steps include:
  • Condensation of ethyl glyoxalate with 1,2-diamines under reflux in ethanol (45°C), achieving ~85% yield .
  • Reductive alkylation using NaCNBH₃ in methanol/acetic acid at 0°C to room temperature, yielding 98% purity .
    Optimization involves monitoring reaction progress via TLC/HPLC and purification via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. Compare spectral data with PubChem entries for analogous quinoxalinones .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what methods assess this?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; quantify decomposition products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at positions 1, 3, or 7 via reductive amination or Suzuki coupling .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) and cell-based models (e.g., cancer cell lines). Use IC₅₀ values and dose-response curves to correlate substituent effects with activity .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify discrepancies due to poor absorption or rapid clearance .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

Q. What enzymatic assays are appropriate for evaluating the compound’s inhibitory activity against specific targets (e.g., kinases)?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence-based assays with recombinant kinases. Include positive controls (e.g., staurosporine) and calculate IC₅₀ via non-linear regression .
  • Selectivity Screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

Q. How can computational modeling predict interactions between the compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes in target active sites (e.g., ATP-binding pockets). Validate with MD simulations (100 ns) to assess stability .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What analytical validation parameters ensure method reliability for quantifying the compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : No interference from matrix components (validated via blank plasma analysis) .
  • Accuracy/Precision : Spike recovery (85–115%) and ≤15% RSD in intra-/inter-day assays .
  • LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) .

Q. How can structural modifications enhance the compound’s aqueous solubility without compromising activity?

  • Methodological Answer :
  • Hydrophilic Substituents : Introduce -OH or -NH₂ groups at non-critical positions (e.g., position 6) via palladium-catalyzed coupling .
  • Prodrug Design : Synthesize phosphate or PEGylated derivatives to improve solubility; assess release kinetics in physiological buffers .

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